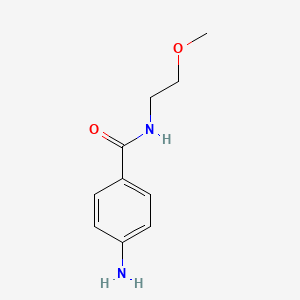

4-amino-N-(2-méthoxyéthyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a benzamide derivative, characterized by the presence of an amino group at the para position of the benzene ring and a methoxyethyl group attached to the amide nitrogen. This compound is used in various fields of research and industry due to its unique chemical properties .

Applications De Recherche Scientifique

4-amino-N-(2-methoxyethyl)benzamide has several scientific research applications:

Méthodes De Préparation

The synthesis of 4-amino-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-aminobenzoic acid with 2-methoxyethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

4-amino-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of 4-amino-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

4-amino-N-(2-methoxyethyl)benzamide can be compared with other benzamide derivatives, such as:

4-amino-N-methylbenzamide: Similar structure but with a methyl group instead of a methoxyethyl group.

2-amino-4-methoxybenzamide: Similar structure but with the amino and methoxy groups in different positions on the benzene ring. The uniqueness of 4-amino-N-(2-methoxyethyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-amino-N-(2-methoxyethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.234 g/mol

- Structure : The compound features an amino group, a methoxyethyl side chain, and a benzamide moiety, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-amino-N-(2-methoxyethyl)benzamide derivatives against various viruses, particularly filoviruses such as Ebola and Marburg viruses.

- Inhibition of Filovirus Entry : Research indicates that certain derivatives of 4-amino-N-(2-methoxyethyl)benzamide exhibit significant inhibitory effects on the entry of Ebola virus (EBOV) and Marburg virus (MARV). For example, compound CBS1118 demonstrated an EC50 value of less than 10 µM against both viruses in Vero cells, suggesting broad-spectrum antifiloviral activity .

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| CBS1118 | EBOV | <10 |

| CBS1118 | MARV | <10 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study synthesized several derivatives containing the 4-(aminomethyl)benzamide fragment and evaluated their cytotoxicity against various cancer cell lines.

- Cytotoxicity Against Cancer Cell Lines : The synthesized compounds showed potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. Notably, analogues with trifluoromethyl substitutions exhibited up to 92% inhibition of EGFR at 10 nM concentration .

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Analogue 11 | EGFR | 91 |

| Analogue 13 | EGFR | 92 |

The biological activity of 4-amino-N-(2-methoxyethyl)benzamide appears to be mediated through several mechanisms:

- Inhibition of Viral Entry : The compound interferes with the entry mechanisms of viruses by targeting specific viral proteins involved in membrane fusion.

- Targeting Receptor Tyrosine Kinases : By inhibiting RTKs such as EGFR and HER-2, the compound disrupts signaling pathways essential for tumor growth and survival.

Case Studies

- Ebola Virus Research : A study focused on optimizing the structure-activity relationship (SAR) of benzamide derivatives led to the identification of several compounds with enhanced antiviral properties against EBOV and MARV. The findings suggest that modifications in the amide portion significantly affect antiviral potency .

- Anticancer Studies : Another investigation examined the cytotoxic effects of various derivatives on human cancer cell lines. Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for clinical applications .

Propriétés

IUPAC Name |

4-amino-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLTXNUHPJFIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405779 |

Source

|

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95086-97-8 |

Source

|

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.